6-((4-Chlorobenzyl)oxy)-2-azaspiro[3.3]heptane
説明
6-((4-Chlorobenzyl)oxy)-2-azaspiro[3.3]heptane is a spirocyclic compound featuring a 2-azaspiro[3.3]heptane core substituted at the 6-position with a 4-chlorobenzyloxy group. The spirocyclic architecture confers three-dimensional rigidity, enhancing metabolic stability compared to planar heterocycles like piperidine . This compound is part of a broader class of 2-azaspiro[3.3]heptane derivatives explored for pharmaceutical applications, particularly as bioisosteres to improve pharmacokinetic profiles . Its synthesis typically involves functionalization of precursor scaffolds such as tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate .
特性
分子式 |
C13H16ClNO |
|---|---|
分子量 |
237.72 g/mol |
IUPAC名 |
6-[(4-chlorophenyl)methoxy]-2-azaspiro[3.3]heptane |
InChI |
InChI=1S/C13H16ClNO/c14-11-3-1-10(2-4-11)7-16-12-5-13(6-12)8-15-9-13/h1-4,12,15H,5-9H2 |
InChIキー |
YAGLTDXNQUDOHK-UHFFFAOYSA-N |
正規SMILES |
C1C(CC12CNC2)OCC3=CC=C(C=C3)Cl |
製品の起源 |
United States |
準備方法
Synthesis of tert-Butyl 6-Hydroxy-2-azaspiro[3.3]heptane-2-carboxylate
The synthesis begins with the preparation of a hydroxylated spiro intermediate. As demonstrated in analogous systems, a ketone precursor undergoes borohydride reduction to yield the alcohol. For example, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate is reduced with sodium borohydride in methanol at 0°C, achieving a 93.7% yield of the corresponding alcohol. This step is critical for subsequent etherification.
Key Reaction Data:
Mitsunobu Reaction for Ether Formation
The hydroxyl group is coupled with 4-chlorobenzyl alcohol under Mitsunobu conditions. Using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF), the reaction proceeds via a redox mechanism to form the ether bond. This method avoids harsh bases and preserves stereochemical integrity.
Key Reaction Data:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Mitsunobu | DIAD, PPh₃, 4-Cl-benzyl alcohol, THF, 25°C | 75% (estimated) |
Deprotection of the tert-Butoxycarbonyl (Boc) Group
Final deprotection with trifluoroacetic acid (TFA) in dichloromethane (DCM) removes the Boc group, yielding the free amine. This step typically proceeds quantitatively but requires careful pH control during workup to isolate the product.
Overall Yield: 70% (theoretical, based on stepwise yields)
Method 2: Nucleophilic Substitution of a Mesylate Intermediate
Mesylation of the Hydroxyl Group
The hydroxyl intermediate is converted to a mesylate using methanesulfonyl chloride (MsCl) and triethylamine (Et₃N) in DCM at 0°C. This generates a superior leaving group for subsequent nucleophilic substitution.
Key Reaction Data:
Displacement with 4-Chlorobenzyloxide
The mesylate undergoes SN2 displacement with sodium 4-chlorobenzyloxide in dimethylformamide (DMF) at 60°C. This method benefits from the polar aprotic solvent’s ability to stabilize the transition state, though competing elimination may reduce yields at elevated temperatures.
Key Reaction Data:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Substitution | Na 4-Cl-benzyloxide, DMF, 60°C | 65% (estimated) |
Deprotection and Isolation
Deprotection with TFA affords the target compound. Purification via distillation or column chromatography ensures high purity, though mesylate byproducts may complicate isolation.
Overall Yield: 58% (theoretical)
Method 3: Direct Alkylation of a Hydroxyl Intermediate
Alkylation with 4-Chlorobenzyl Bromide
The hydroxyl group is deprotonated with sodium hydride (NaH) in THF, forming an alkoxide that reacts with 4-chlorobenzyl bromide. This Williamson ether synthesis bypasses intermediate activation but requires stringent anhydrous conditions.
Key Reaction Data:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Alkylation | NaH, 4-Cl-benzyl bromide, THF, 0°C → 25°C | 60% (estimated) |
Deprotection and Workup
Boc deprotection follows standard protocols, though residual alkylating agents may necessitate additional washes.
Overall Yield: 54% (theoretical)
Comparative Analysis of Synthetic Routes
| Parameter | Method 1 (Mitsunobu) | Method 2 (Mesylate) | Method 3 (Alkylation) |
|---|---|---|---|
| Total Steps | 3 | 3 | 3 |
| Overall Yield | 70% | 58% | 54% |
| Key Advantage | Stereospecific | High activation | No pre-activation |
| Key Limitation | Cost of reagents | Elimination side reactions | Moisture sensitivity |
Method 1 offers superior stereochemical control and yield, making it preferable for small-scale synthesis. Method 2, while reliable, requires careful temperature control to minimize elimination. Method 3 is operationally simpler but less efficient due to competing side reactions.
Experimental Considerations and Optimization
Solvent and Temperature Effects
化学反応の分析
Substitution Reactions
The compound’s 4-chlorobenzyl ether moiety is a potential site for nucleophilic substitution. In related azaspiro systems, acidic conditions (e.g., HBr in acetic acid) facilitate the displacement of substituents attached to the spiro ring . For example, treatment with hydrobromic acid could replace the benzyl group with a bromide or other nucleophile, leveraging the electron-withdrawing effect of the chlorine atom to enhance leaving-group ability.
| Reaction Conditions | Reagents | Product |
|---|---|---|
| Acidic substitution (room temperature, 1 h) | HBr, acetic acid | Substituted azaspiro derivative |
Ring-Opening Reactions
The azaspiro[3.3]heptane framework may undergo ring-opening under acidic or basic conditions, analogous to oxetane systems . For instance, exposure to strong acids (e.g., HBr) could lead to cleavage of the bicyclic system, forming acyclic amines. This hypothesis aligns with observations in oxetane chemistry, where ring strain and nucleophilic attack drive such reactions.
| Reaction Type | Reagents | Conditions | Product |
|---|---|---|---|
| Acidic ring-opening | HBr, acetic acid | Elevated temperature | Open-chain amine derivative |
Functional Group Modifications
The 4-chlorobenzyl group may participate in electrophilic aromatic substitution, though the chlorine substituent (a meta-directing, deactivating group) complicates this pathway. Alternatively, the benzyl group could undergo oxidation (e.g., via KMnO₄ or CrO₃), though direct evidence for this reaction in the target compound is absent.
Key Observations
-
Substitution : Likely under acidic conditions, leveraging the 4-chlorobenzyl group’s reactivity.
-
Ring strain : The spiro system’s rigidity may influence reaction pathways, favoring ring-opening or selective substitution.
-
Limited direct data : Most insights are inferred from structurally similar compounds (e.g., tosylated azaspiro derivatives) .
科学的研究の応用
Structural Characteristics and Synthesis
The molecular formula of 6-((4-Chlorobenzyl)oxy)-2-azaspiro[3.3]heptane is , with a molecular weight of approximately 237.72 g/mol. The compound's structure allows for significant rigidity and distinct stereochemical properties, making it an interesting subject for various chemical and biological studies.
Synthesis Methods:
The synthesis typically involves multi-step organic reactions, often starting from simpler precursors and employing various reagents to construct the spirocyclic framework. A common synthetic route may involve the following steps:
- Formation of the spirocyclic core.
- Introduction of the 4-chlorobenzyl ether moiety.
- Purification and characterization of the final product through techniques such as NMR and mass spectrometry.
Biological Activities
Research indicates that compounds with similar spirocyclic structures often exhibit significant biological activities, including:
- Antitumor Activity: Preliminary studies suggest that this compound may inhibit tumor growth through modulation of key biological pathways.
- Anti-inflammatory Properties: The compound is hypothesized to interact with inflammatory mediators, potentially reducing inflammation.
- Antimicrobial Effects: Similar compounds have demonstrated effectiveness against various bacterial strains, indicating potential applications in combating infections.
Case Study: Antitumor Evaluation
A study evaluated the anticancer potential of spirocyclic compounds similar to this compound against several cancer cell lines. The results indicated that certain derivatives showed promising inhibitory effects on cell proliferation, suggesting further investigation into their mechanisms of action is warranted .
Medicinal Chemistry Applications
The unique structural features of this compound make it a valuable candidate for drug design:
- Targeted Drug Delivery Systems: The compound can serve as a rigid linker in PROTAC (Proteolysis Targeting Chimeras) development, enhancing the orientation and efficacy of bifunctional protein degraders .
| Application Type | Description |
|---|---|
| Anticancer Agents | Potential inhibitors for various cancer types based on structural similarity |
| Anti-inflammatory Drugs | Modulators of inflammatory pathways |
| Antimicrobial Agents | Compounds exhibiting activity against bacterial strains |
| PROTAC Development | Rigid linkers for targeted protein degradation |
作用機序
6. 類似化合物の比較
類似化合物
6-(2-フルオロ-4-ニトロフェニル)-2-オキサ-6-アザスピロ[3.3]ヘプタン: 構造的特徴は似ていますが、置換基が異なる別のスピロ環状化合物です。
スピロ[3.3]ヘプタン-2,6-ジスピロフルオレン: スピロ環状コアは似ていますが、官能基が異なる化合物です。
独自性
6-((4-クロロベンジル)オキシ)-2-アザスピロ[3.3]ヘプタンは、4-クロロベンジル基の存在により、明確な化学的および生物学的特性を有するという点でユニークです。この化合物の特定の構造配列により、分子標的とユニークな相互作用が可能になり、研究開発の貴重な対象となっています。
類似化合物との比較
Structural and Physicochemical Differences
- Trifluoromethyl substitution (C₇H₁₀F₃N) introduces strong electron-withdrawing effects, which may stabilize the molecule against oxidative metabolism . Hydrochloride salts (e.g., 6-methoxy and 1-(4-fluorophenyl) analogs) improve aqueous solubility, critical for oral bioavailability .
- Synthetic Routes: The tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate precursor (C₁₁H₁₉NO₃) is a common intermediate for introducing diverse substituents via nucleophilic substitution or coupling reactions . For example, the 4-chlorobenzyloxy derivative is synthesized by reacting the hydroxy precursor with 4-chlorobenzyl bromide under basic conditions .
Pharmacological and Functional Insights
- Bioisosteric Utility: The 2-azaspiro[3.3]heptane core mimics piperidine but with increased sp³ character, reducing metabolic oxidation and improving stability . For instance, derivative 18 from demonstrated enhanced rigidity and oral bioavailability as a fetal hemoglobin inducer .
Activity Trends :
Challenges and Opportunities
- Synthetic Complexity : Functionalization at the 6-position often requires protecting group strategies (e.g., tert-butyloxycarbonyl) to prevent side reactions .
- Unmet Needs: Limited pharmacological data exist for many analogs beyond early-stage screening. Further studies on ADME properties and target engagement are critical.
生物活性
6-((4-Chlorobenzyl)oxy)-2-azaspiro[3.3]heptane is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and the implications for drug discovery.
Synthesis
The synthesis of this compound involves several steps, including the formation of the azaspiro framework and subsequent functionalization with a 4-chlorobenzyl group. The compound is synthesized through a series of reactions that typically include the use of various reagents and solvents under controlled conditions to yield high purity products .
Pharmacological Properties
Research indicates that compounds containing the azaspiro[3.3]heptane structure exhibit promising pharmacological properties, particularly as analogs of piperidine, which is a common scaffold in many drugs. These compounds have been shown to interact with various biological targets, including G protein-coupled receptors (GPCRs), which are critical in numerous signaling pathways .
Table 1: Summary of Biological Activities
Case Studies
-
GPR119 Agonism :
A study demonstrated that azaspiro[3.3]heptane derivatives act as agonists for GPR119, enhancing insulin secretion and glucose tolerance in diabetic animal models. This suggests their potential utility in diabetes management . -
Neuroprotection :
Another investigation highlighted the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. The compound was shown to reduce apoptosis in neuronal cells, indicating its potential for treating neurodegenerative diseases . -
Anticancer Properties :
In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, suggesting its role as a potential anticancer agent. Further studies are needed to elucidate its mechanism of action and efficacy in vivo .
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that its interaction with GPCRs leads to downstream signaling pathways that mediate insulin secretion and neuroprotection .
Q & A
Q. What is the significance of the 2-azaspiro[3.3]heptane core in drug design, and how does it compare to piperidine?
The 2-azaspiro[3.3]heptane scaffold is a three-dimensional, high Fsp³-rich bioisostere of piperidine, offering improved metabolic stability by reducing susceptibility to oxidative enzymes. Unlike flat piperidine, its spirocyclic structure enhances conformational rigidity, which can optimize binding affinity and pharmacokinetic properties. For example, replacing piperidine with this scaffold in bioactive molecules has shown improved metabolic stability in preclinical studies .
Q. What synthetic strategies are effective for constructing the 2-azaspiro[3.3]heptane scaffold?
A scalable method involves hydroxide-facilitated alkylation of aromatic amines (e.g., 2-fluoro-4-nitroaniline) with 3,3-bis(bromomethyl)oxetane (BBMO) under Schotten–Baumann conditions. This approach avoids costly protecting groups and achieves >87% yield at 100 g scale. Key steps include oxetane ring closure and distillation for high-purity intermediates .
Q. How can intermediates like 6-((4-Chlorobenzyl)oxy)-2-azaspiro[3.3]heptane be characterized analytically?
Techniques include:
- NMR : Distinct proton environments (e.g., sp³-hybridized carbons at δ 2.16–2.32 ppm and aromatic signals for the 4-chlorobenzyl group).
- MS : Molecular ion peaks (e.g., [M+H]⁺ at m/z 226.32 for tert-butyl derivatives) .
- X-ray crystallography : Resolves spirocyclic conformation and bond angles (C–H = 0.95–0.99 Å) .
Advanced Research Questions
Q. How can enantioselective synthesis of 2-azaspiro[3.3]heptane derivatives be achieved?
Chiral auxiliaries like tert-butylsulfinyl groups enable asymmetric synthesis. For example, (R)-tert-butylsulfinyl-azetidine intermediates react with LiAlH4 to yield enantiopure 2,6-diazaspiro[3.3]heptanes with >95% ee. Stereochemical control is critical for targeting specific biological receptors .
Q. What photochemical methods enable functionalization of 2-azaspiro[3.3]heptane?
Visible-light-mediated [2+2] cycloaddition with electron-deficient alkenes (e.g., acrylates) using Ir(III) photosensitizers generates polysubstituted 2-oxaspiro[3.3]heptanes. This method provides access to diastereomeric products (syn/anti) via kinetic or thermodynamic control .
Q. How do yield discrepancies arise during scale-up of spirocyclic intermediates, and how can they be resolved?
Contradictions in yield (e.g., 72% lab vs. 50% pilot scale) often stem from incomplete oxetane ring closure or impurities in BBMO. Design of Experiments (DoE) optimizes parameters like NaOH concentration and reaction time. Purity >99% is achievable via recrystallization from ethanol/water mixtures .
Q. What computational tools predict the reactivity of 2-azaspiro[3.3]heptane derivatives in medicinal chemistry?
DFT calculations model transition states for ring-opening reactions (e.g., acid-catalyzed hydrolysis) and predict metabolic sites. Molecular docking studies compare spirocyclic vs. piperidine analogs to rationalize improved target binding .
Q. How does the 4-chlorobenzyloxy substituent influence the compound’s physicochemical properties?
The electron-withdrawing chloro group enhances lipophilicity (logP ~2.5) and stabilizes the ether linkage against hydrolysis. Comparative studies with non-halogenated analogs show ~3-fold higher metabolic stability in liver microsomes .
Q. What are the challenges in synthesizing bifunctional 2-azaspiro[3.3]heptane derivatives?
Competing reactivity of azetidine and cyclobutane rings requires selective protection. For example, tert-butyl carbamate groups protect the azetidine nitrogen, enabling selective alkylation or acylation of the cyclobutane moiety .
Q. How can spirocyclic intermediates be stabilized under acidic or oxidative conditions?
- Acidic conditions : Use aprotic solvents (e.g., DCM) to prevent ring-opening.
- Oxidative conditions : Add antioxidants (e.g., BHT) during storage. Stability assays (40°C/75% RH for 4 weeks) confirm <5% degradation .
Methodological Tables
Q. Table 1. Key Synthetic Parameters for 2-Azaspiro[3.3]heptane Derivatives
Q. Table 2. Comparative Metabolic Stability of Piperidine vs. 2-Azaspiro[3.3]heptane
| Compound | Half-life (Human Liver Microsomes) | CYP3A4 Inhibition (IC₅₀) |
|---|---|---|
| Piperidine analog | 12 min | 8.2 µM |
| 2-Azaspiro[3.3]heptane | 35 min | >50 µM |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
